2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt
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Overview
Description
2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a conjugate of cholic acid and taurine, forming a bile salt that plays a significant role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt typically involves the conjugation of cholic acid with taurine. The process begins with the activation of cholic acid, followed by its reaction with taurine under specific conditions to form the desired bile salt . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar principles but optimized for efficiency and yield. The process is carefully controlled to ensure the purity and consistency of the final product. Techniques such as crystallization and filtration are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a role in studying bile acid metabolism and its effects on cellular processes.
Industry: Utilized in the formulation of pharmaceuticals and other products requiring bile salts.
Mechanism of Action
The compound exerts its effects primarily through its role as a bile salt. It aids in the emulsification and absorption of dietary fats by forming micelles. This process is crucial for the digestion and absorption of lipids in the small intestine. The molecular targets include various enzymes and transporters involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Glycocholic acid: Another bile acid conjugate, but with glycine instead of taurine.
Taurohyocholic acid: Similar structure but with different hydroxylation patterns.
Sodium glycocholate: A sodium salt of glycocholic acid.
Uniqueness
2-[(3,7,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate sodium salt is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties. This conjugation enhances its solubility and ability to form micelles, making it particularly effective in the digestion and absorption of fats .
Properties
IUPAC Name |
2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWGRHZICKQGZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NO7S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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